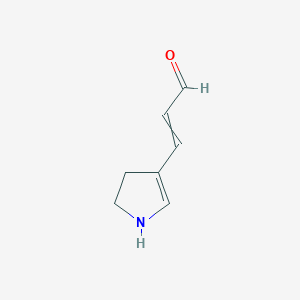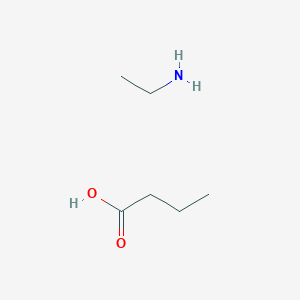
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an α,β-unsaturated aldehyde with a suitable amine can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with ketone or carboxylic acid groups, while reduction can produce alcohol derivatives.
科学的研究の応用
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and effects.
類似化合物との比較
Similar Compounds
3-(1H-Pyrrol-3-yl)-2-propynoic acid: This compound shares a similar pyrrole structure but differs in its functional groups.
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Another compound with a pyrrole ring, but with different substituents.
Uniqueness
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
923293-20-3 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-pyrrol-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H9NO/c9-5-1-2-7-3-4-8-6-7/h1-2,5-6,8H,3-4H2 |
InChIキー |
HGWWHJPQDRLHRF-UHFFFAOYSA-N |
正規SMILES |
C1CNC=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)



![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
